(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol
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Overview
Description
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol is a chiral organic compound with the molecular formula C10H14O3. It is also known as threo-anethole glycol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and two hydroxyl groups on a propane chain. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes. In this method, the precursor compound is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is conducted under high pressure and temperature to achieve efficient conversion to the desired diol.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of (1S,2S)-1-(4-methoxyphenyl)propane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione.
Reduction: (1S,2S)-1-(4-methoxyphenyl)propane.
Substitution: (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dichloride.
Scientific Research Applications
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(4-methoxyphenyl)propane-1,2-diol: The enantiomer of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol with different stereochemistry.
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2-diol: A similar compound with a hydroxyl group instead of a methoxy group on the phenyl ring.
(1S,2S)-1-(4-methoxyphenyl)butane-1,2-diol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94497-49-1 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10-12H,1-2H3/t7-,10+/m0/s1 |
InChI Key |
MRDZSBVJWOXBRW-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)OC)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)O |
melting_point |
118 - 119 °C |
physical_description |
Solid |
Origin of Product |
United States |
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